molecular formula C15H19NO3 B160471 2-(Diethylamino)-7-ethoxychromone CAS No. 131942-55-7

2-(Diethylamino)-7-ethoxychromone

Cat. No. B160471
M. Wt: 261.32 g/mol
InChI Key: QAHJXTVDICVNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)-7-ethoxychromone, also known as DEAE, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound belongs to the class of chromones, which are known for their diverse biological activities.

Scientific Research Applications

2-(Diethylamino)-7-ethoxychromone has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(Diethylamino)-7-ethoxychromone has been shown to modulate the activity of ion channels and receptors, leading to changes in neuronal excitability and synaptic transmission. In pharmacology, 2-(Diethylamino)-7-ethoxychromone has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In medicinal chemistry, 2-(Diethylamino)-7-ethoxychromone has been used as a starting material for the synthesis of novel compounds with improved biological activities.

Mechanism Of Action

The mechanism of action of 2-(Diethylamino)-7-ethoxychromone involves its interaction with various molecular targets in the body, including ion channels, receptors, and enzymes. 2-(Diethylamino)-7-ethoxychromone has been shown to modulate the activity of voltage-gated potassium channels, leading to changes in neuronal excitability and synaptic transmission. 2-(Diethylamino)-7-ethoxychromone also interacts with the serotonin receptor 5-HT3, leading to changes in neurotransmitter release and synaptic plasticity. In addition, 2-(Diethylamino)-7-ethoxychromone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

2-(Diethylamino)-7-ethoxychromone has been shown to have various biochemical and physiological effects in the body, including changes in neuronal excitability, neurotransmitter release, and synaptic plasticity. 2-(Diethylamino)-7-ethoxychromone has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases. In addition, 2-(Diethylamino)-7-ethoxychromone has been shown to have neuroprotective effects, which may be useful for the treatment of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

2-(Diethylamino)-7-ethoxychromone has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its ability to modulate multiple molecular targets in the body. However, 2-(Diethylamino)-7-ethoxychromone also has several limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.

Future Directions

There are several future directions for research on 2-(Diethylamino)-7-ethoxychromone, including the development of novel compounds based on 2-(Diethylamino)-7-ethoxychromone, the investigation of the molecular targets and signaling pathways involved in 2-(Diethylamino)-7-ethoxychromone's biological activities, and the evaluation of 2-(Diethylamino)-7-ethoxychromone's potential as a drug candidate for the treatment of various diseases. In addition, further studies are needed to determine the optimal dosage and administration route for 2-(Diethylamino)-7-ethoxychromone, as well as its potential side effects and toxicity in vivo.
Conclusion:
In conclusion, 2-(Diethylamino)-7-ethoxychromone, or 2-(Diethylamino)-7-ethoxychromone, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. 2-(Diethylamino)-7-ethoxychromone has been shown to modulate the activity of ion channels and receptors, leading to changes in neuronal excitability and synaptic transmission. 2-(Diethylamino)-7-ethoxychromone also has anti-inflammatory, antioxidant, and neuroprotective properties, which may be beneficial for the treatment of various diseases. Further research is needed to fully understand the molecular mechanisms and potential therapeutic applications of 2-(Diethylamino)-7-ethoxychromone.

Synthesis Methods

The synthesis of 2-(Diethylamino)-7-ethoxychromone involves the reaction between 7-ethoxy-4-methylcoumarin and diethylamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the resulting product is purified through crystallization or column chromatography. The yield of 2-(Diethylamino)-7-ethoxychromone can range from 50-80%, depending on the reaction conditions and the purity of the starting materials.

properties

CAS RN

131942-55-7

Product Name

2-(Diethylamino)-7-ethoxychromone

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

2-(diethylamino)-7-ethoxychromen-4-one

InChI

InChI=1S/C15H19NO3/c1-4-16(5-2)15-10-13(17)12-8-7-11(18-6-3)9-14(12)19-15/h7-10H,4-6H2,1-3H3

InChI Key

QAHJXTVDICVNRP-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)OCC

Canonical SMILES

CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)OCC

Other CAS RN

131942-55-7

synonyms

2-(diethylamino)-7-ethoxychromone
2-DEAEC

Origin of Product

United States

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